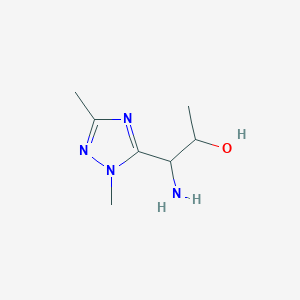

1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol

描述

1-Amino-1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-2-ol is a propan-2-ol derivative featuring an amino group and a 1,3-dimethyl-substituted 1,2,4-triazolyl moiety at the 1-position.

属性

分子式 |

C7H14N4O |

|---|---|

分子量 |

170.21 g/mol |

IUPAC 名称 |

1-amino-1-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H14N4O/c1-4(12)6(8)7-9-5(2)10-11(7)3/h4,6,12H,8H2,1-3H3 |

InChI 键 |

DUDNBSWQHASMPE-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C(=N1)C(C(C)O)N)C |

产品来源 |

United States |

准备方法

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole nucleus is commonly prepared via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds or their equivalents.

- One approach involves the cyclization of hydrazine derivatives with formamide or its derivatives under acidic or neutral conditions to yield 1,2,4-triazoles.

- Methyl substitution at the 1- and 3-positions can be introduced via methylation of the triazole nitrogen atoms using methyl iodide or dimethyl sulfate under controlled conditions.

Introduction of the Amino-Propan-2-ol Side Chain

Two main synthetic routes are reported for introducing the amino-propan-2-ol moiety onto the triazole ring:

Route A: Epoxide Ring Opening with 1,2,4-Triazole Derivatives

- Epoxides bearing the propan-2-ol skeleton can be opened nucleophilically by 1,2,4-triazole derivatives.

- For example, Corey–Chaykovsky epoxidation of α-keto intermediates produces oxiranes, which upon reaction with 1,2,4-triazole under basic conditions (e.g., potassium carbonate in acetonitrile) yield the amino-propan-2-ol substituted triazole compounds with good yields (typically >70%) and regioselectivity.

Route B: One-Pot Synthesis via Hydrazide Cyclization and Subsequent Functionalization

- Starting from hydrazides (prepared by acylation of hydrazine derivatives), heterocyclization yields triazoloquinazoline intermediates.

- Acid-catalyzed hydrolysis and nucleophilic ring opening of these intermediates in aqueous acidic media produce 1,2,4-triazolyl anilines or amino alcohols.

- This method can be adapted for the synthesis of 1-amino-1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-2-ol by appropriate choice of acyl halides and reaction conditions.

Detailed Synthetic Procedure Example

Synthesis of Glyoxal Bishydrazone Intermediate

Cyclization to 1-Amino-1,2,3-Triazole (Related Intermediate)

- Glyoxal bishydrazone is reacted with aqueous hydrogen peroxide in the presence of manganese dioxide catalyst at room temperature for 12 hours.

- This yields 1-amino-1,2,3-triazole in 74% yield after filtration and solvent removal.

- Although this example focuses on 1,2,3-triazoles, analogous cyclization and oxidation strategies apply to 1,2,4-triazole systems.

Epoxide Formation and Ring Opening

- α-Benzotriazolyl ketones are synthesized via lithiation of benzotriazolyl intermediates followed by addition of esters.

- These ketones are converted to oxiranes by Corey–Chaykovsky epoxidation using trimethylsulfoxonium iodide and aqueous sodium hydroxide under reflux.

- The oxiranes are then reacted with 1,2,4-triazole in the presence of potassium carbonate in acetonitrile at reflux to yield the amino-propan-2-ol substituted triazoles.

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Glyoxal bishydrazone synthesis | Glyoxal + hydrazine monohydrate, 100 °C, 3 h | 94 | Purified by chromatography |

| Cyclization to triazole intermediate | H2O2 + MnO2 catalyst, RT, 12 h | 74 | Filtration and solvent evaporation |

| Epoxidation of α-keto intermediates | Trimethylsulfoxonium iodide, NaOH, reflux | 70–85 | Corey–Chaykovsky epoxidation |

| Epoxide ring opening | 1,2,4-Triazole, K2CO3, CH3CN, reflux | 70–90 | Nucleophilic ring opening to amino alcohol |

Analytical Characterization

- Melting points, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm structure and purity.

- For example, ^1H NMR spectra show characteristic singlets for methyl groups on the triazole ring and multiplets for the amino-propanol side chain protons.

- Elemental analysis confirms the expected carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.

Additional Notes on Synthetic Optimization

- Microwave-assisted synthesis has been employed to improve reaction times and yields in triazole ring formation and functionalization steps.

- Acid-catalyzed hydrolysis steps require careful control of water content and acid concentration to favor ring opening and rearrangement reactions without decomposition.

- The choice of solvent (e.g., acetonitrile, methanol–water mixtures) and base (e.g., potassium carbonate) significantly influences regioselectivity and yield in nucleophilic substitution steps.

The preparation of this compound involves multi-step synthetic routes centered on the construction and functionalization of the 1,2,4-triazole ring and the introduction of the amino-propanol side chain via epoxide ring opening or heterocyclic rearrangements. Optimized reaction conditions, including catalyst choice, temperature control, and solvent systems, enable good yields and purity. Analytical methods confirm the structure and guide synthetic refinement.

This detailed synthesis framework is supported by multiple peer-reviewed studies and patent literature, ensuring a robust and reproducible approach for researchers working with triazole-based amino alcohols in medicinal chemistry and related fields.

化学反应分析

1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: The compound exhibits potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

作用机制

The mechanism of action of 1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The compound may also modulate signaling pathways by binding to specific receptors, leading to downstream biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 1-Amino-1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-2-ol are compared below with five analogous compounds from the literature:

Key Observations:

Structural Variations :

- The target compound ’s dimethyltriazole contrasts with the hydroxymethyltriazole in , which may reduce polarity and increase lipophilicity .

- Taselisib () shares a triazolyl group but incorporates a bulky isopropyl substituent, enhancing kinase selectivity .

- Ornidazole () replaces the triazole with a nitroimidazole, critical for generating cytotoxic radicals under anaerobic conditions .

Biological Activity: The imidazolylindol-propanol () demonstrates exceptional antifungal activity (MIC: 0.001 µg/mL), suggesting that propanol-heterocycle hybrids hold therapeutic promise . Taselisib’s anticancer activity highlights the role of triazole substituents in modulating target affinity (e.g., PI3K inhibition) .

Physicochemical Properties: The target compound’s amino and hydroxyl groups may improve solubility compared to ’s methanamine derivative, which is a dihydrochloride salt . Ornidazole’s chloro and nitro groups enhance electrophilicity, a trait absent in the target compound .

Research Findings and Implications

- Antifungal Potential: While the target compound’s activity is unspecified, its structural resemblance to ’s imidazolylindol-propanol suggests possible antifungal applications. The dimethyltriazole could stabilize interactions with fungal enzymes or membranes .

- Metabolic Stability: The amino group in the target compound may reduce metabolic degradation compared to nitro-containing analogs like Ornidazole, which rely on reductive activation .

常见问题

Q. What are the recommended synthetic routes for 1-amino-1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer: The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, given its triazole and amino-alcohol moieties. For example, analogous triazole derivatives are synthesized via cyclization reactions using catalysts like p-toluenesulfonic acid in ethanol at elevated temperatures (60–80°C) . Optimization should focus on:

- Amine Nucleophilicity: Select amines with high nucleophilicity to improve reaction rates and yields .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol or methanol could stabilize intermediates .

- Temperature Control: Gradual heating (e.g., reflux) minimizes side reactions like oxidation of the amino group .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy:

- ¹H NMR: Identify protons on the triazole ring (δ 7.5–8.5 ppm) and amino-alcohol groups (δ 1.5–3.5 ppm) .

- ¹³C NMR: Confirm the triazole carbons (δ 140–160 ppm) and propanol backbone .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (C₈H₁₅N₅O) and detect fragmentation patterns .

- IR Spectroscopy: Detect O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC or TLC .

- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use DSC (Differential Scanning Calorimetry) to detect phase transitions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. To address this:

- Reproducibility Checks: Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Impurity Profiling: Use LC-MS to identify and quantify byproducts (e.g., oxidation derivatives) that may interfere with activity .

- Dose-Response Curves: Perform EC₅₀/IC₅₀ studies across multiple concentrations to confirm potency thresholds .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s therapeutic potential?

- Methodological Answer: Focus on modifying key functional groups:

- Triazole Substitutions: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 1,3-dimethyl positions to enhance binding to target proteins .

- Amino-Alcohol Chain: Vary the chain length (e.g., propanol vs. ethanol) to optimize pharmacokinetic properties like solubility and membrane permeability .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., fungal CYP51 for antifungal activity) .

Q. What experimental approaches are recommended to investigate its mechanism of action in antimicrobial studies?

- Methodological Answer: Combine in vitro and in silico methods:

- Time-Kill Assays: Measure bactericidal/fungicidal activity over 24–48 hours against reference strains (e.g., Candida albicans ATCC 90028) .

- Metabolomic Profiling: Use LC-MS/MS to identify disrupted metabolic pathways (e.g., ergosterol biosynthesis in fungi) .

- Resistance Induction: Passage microbial strains in sub-inhibitory concentrations to assess resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。